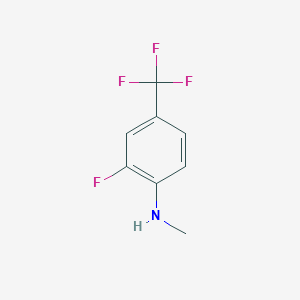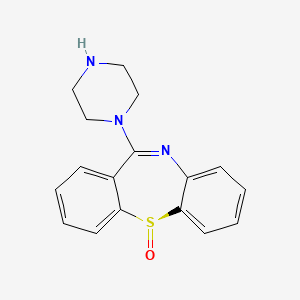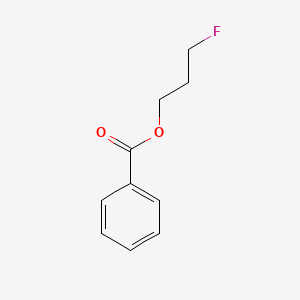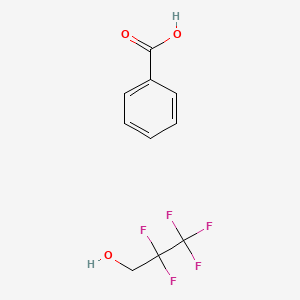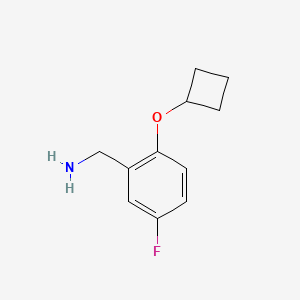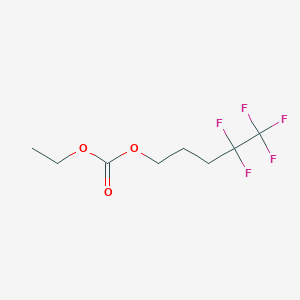
(R)-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is a chiral compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in organic synthesis, particularly as chiral auxiliaries and intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of both hydroxymethyl and benzoate groups in its structure makes it a versatile molecule for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of ®-4-(Hydroxymethyl)-2-oxazolidinone, which can be derived from amino alcohols through cyclization reactions.
Benzoate Formation: The hydroxymethyl group is then esterified with benzoic acid or its derivatives under acidic or basic conditions to form the benzoate ester. Common reagents for this step include benzoic anhydride or benzoyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The benzoate ester can be reduced to the corresponding alcohol using reducing agents like LiAlH₄ (Lithium aluminium hydride).
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the benzoate is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride).
Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is used as a chiral auxiliary to induce stereoselectivity in various reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.
Biology
The compound can be used in the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its chiral nature is crucial for the activity of these molecules.
Medicine
Oxazolidinones, in general, are known for their antibacterial properties. ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate can be a key intermediate in the synthesis of novel antibacterial agents targeting resistant bacterial strains.
Industry
In the pharmaceutical industry, this compound is valuable for the production of enantiomerically pure drugs. It is also used in the synthesis of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism by which ®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate exerts its effects depends on its application. As a chiral auxiliary, it facilitates the formation of stereoselective products by providing a chiral environment during the reaction. In medicinal chemistry, its derivatives may inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby preventing the formation of essential proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(-)-4-(Hydroxymethyl)-2-oxazolidinone benzoate: The enantiomer of the compound, which may have different stereoselective properties.
4-(Hydroxymethyl)-2-oxazolidinone: Lacks the benzoate group, making it less versatile in certain reactions.
N-Boc-4-(Hydroxymethyl)-2-oxazolidinone: Contains a Boc (tert-butoxycarbonyl) protecting group instead of a benzoate group.
Uniqueness
®-(+)-4-(Hydroxymethyl)-2-oxazolidinone benzoate is unique due to its specific chiral configuration and the presence of both hydroxymethyl and benzoate groups. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C11H13NO5 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
benzoic acid;(4R)-4-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6O2.C4H7NO3/c8-7(9)6-4-2-1-3-5-6;6-1-3-2-8-4(7)5-3/h1-5H,(H,8,9);3,6H,1-2H2,(H,5,7)/t;3-/m.1/s1 |
Clé InChI |
YGJCTAPYPUFAJN-ZYRQIYSTSA-N |
SMILES isomérique |
C1[C@H](NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
SMILES canonique |
C1C(NC(=O)O1)CO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


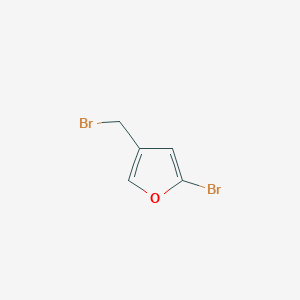
![[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12083957.png)
